molecular formula C20H19ClN4O3S2 B2630866 2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392295-52-2

2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2630866
CAS No.: 392295-52-2
M. Wt: 462.97
InChI Key: RLULUPMIKNCZGW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Analysis

The IUPAC name of the compound is derived through sequential identification of the parent heterocycle and its substituents. The core structure is the 1,3,4-thiadiazole ring, a five-membered aromatic system containing one sulfur and two nitrogen atoms at positions 1, 3, and 4. Substituents are assigned based on priority rules:

  • Position 2 of the thiadiazole bears an acetamide group (N-(2-4-chlorophenoxy)acetamide ).
  • Position 5 features a sulfanyl group (-S- ) linked to a carbamoylmethyl moiety (-CH₂-NH-C(O)- ), which is further substituted with a 2,4-dimethylphenyl group.

The full systematic name reflects this hierarchy:
2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide .

Constitutional Isomerism

The thiadiazole ring exhibits four constitutional isomers depending on the relative positions of sulfur and nitrogen atoms. For this compound, the 1,3,4-thiadiazole configuration distinguishes it from isomers such as 1,2,3-thiadiazole or 1,2,4-thiadiazole . These isomers differ in electronic distribution and reactivity due to variations in heteroatom placement.

Molecular Topology and Bond Connectivity Patterns

The molecular architecture comprises three key domains:

  • Thiadiazole Core : The planar 1,3,4-thiadiazole ring (bond angles: ~120°) facilitates π-conjugation, with bond lengths of 1.30 Å for C=N and 1.70 Å for C-S.
  • Acetamide Substituent : The 4-chlorophenoxy group connects to the thiadiazole via an acetamide bridge (CH₂-C(O)-NH- ), introducing rotational flexibility at the methylene (-CH₂-) group.
  • Carbamoylmethyl-Sulfanyl Side Chain : A sulfanyl linker (-S-) at position 5 binds to a carbamoylmethyl group, which terminates in a 2,4-dimethylphenyl aromatic system.

Bond Connectivity

The SMILES notation encapsulates connectivity:
ClC1=CC=C(OCC(=O)NC2=NN=C(SCC(=O)NC3=C(C=C(C=C3)C)C)S2)C=C1

Key features include:

  • Aromatic systems : Thiadiazole, chlorophenoxy, and dimethylphenyl rings.
  • Hydrogen-bonding sites : Amide (-NH-C(O)-) and sulfanyl (-S-) groups.
Molecular Formula and Weight
  • Formula : C₂₂H₂₂ClN₅O₃S₂
  • Weight : 540.07 g/mol (calculated via PubChem algorithms).

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this specific compound remain unreported, structural analogs provide insights into likely conformational preferences:

Predicted Features

  • Thiadiazole Planarity : The 1,3,4-thiadiazole ring is expected to adopt a planar conformation, stabilized by aromatic π-electron delocalization.
  • Amide Group Geometry : The acetamide moiety likely assumes a trans configuration, minimizing steric clashes between the chlorophenoxy and thiadiazole groups.
  • Side-Chain Flexibility : The sulfanyl-carbamoylmethyl linker permits rotation, enabling adaptive interactions with biological targets.
Hydrogen-Bonding Network

Potential hydrogen bonds include:

  • N-H···O=C between acetamide and carbamoyl groups.
  • C-H···S interactions involving the thiadiazole sulfur.

Comparative Structural Analysis with Related Thiadiazole-Acetamide Hybrids

The structural uniqueness of this compound becomes evident when compared to related thiadiazole-acetamide hybrids:

Compound Thiadiazole Substituents Key Structural Differences
Target Compound 5-(carbamoylmethyl-sulfanyl), 2-acetamide 2,4-dimethylphenyl carbamoyl side chain
Cephazolin 2-(1-methyltetrazol-5-yl)thio Tetrazole moiety instead of acetamide
VC6030367 (excluded source) 4-(thiophen-2-yl)-1,3-thiazol-2-yl Thiophene-thiazole hybrid system
Compound 1511710 Bis-thiazolyl disulfanediyl Dimeric structure with dual thiazole units

Key Observations

  • Electron-Withdrawing Effects : The 4-chlorophenoxy group enhances electron deficiency at the acetamide carbonyl, potentially increasing reactivity compared to non-halogenated analogs.
  • Steric Considerations : The 2,4-dimethylphenyl group introduces steric bulk, which may influence binding pocket interactions in biological systems.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c1-12-3-8-16(13(2)9-12)22-18(27)11-29-20-25-24-19(30-20)23-17(26)10-28-15-6-4-14(21)5-7-15/h3-9H,10-11H2,1-2H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLULUPMIKNCZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethylphenyl Carbamoyl Group: This step involves the reaction of the intermediate with a dimethylphenyl isocyanate derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure 5-Substituent 2-Substituent Molecular Weight Bioactivity
Target Compound 1,3,4-Thiadiazole [(2,4-Dimethylphenyl)carbamoyl]methylsulfanyl 4-Chlorophenoxy acetamide ~460* Hypothesized antibacterial
1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl 2,4-Dimethylphenyl acetamide 436.003 Not reported
1,3,4-Thiadiazole 4-Trifluoromethylbenzylsulfanyl 4-Chlorophenoxy acetamide 459.885 Not reported
(Compound 7o) 1,3,4-Oxadiazole 4-Chlorophenoxymethyl N-(3,4-Dimethylphenyl)acetamide ~423† Potent antibacterial (Gram ±)
1,3,4-Thiadiazole Ethylsulfanyl 4-Chlorophenoxy acetamide 329.826 Not reported

*Estimated based on structural similarity; †Calculated from molecular formula.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C24H23ClN2O5S
  • Molecular Weight : 487.0 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple functional groups allows for diverse interactions, potentially leading to:

  • Inhibition of Specific Enzymes : The compound may bind to enzymes involved in critical metabolic pathways, altering their activity and thereby affecting cellular processes.
  • Modulation of Receptor Activity : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

These mechanisms are crucial for its therapeutic applications in areas such as oncology and infectious diseases.

Biological Activity and Therapeutic Implications

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary research suggests that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with thiadiazole moieties have shown efficacy against various bacterial strains, indicating potential for developing new antibiotics .
  • Anti-inflammatory Effects : Compounds structurally related to this molecule have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro . This suggests a potential application in treating inflammatory diseases.
  • Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the chlorophenoxy group may enhance cytotoxicity against certain cancer cell lines .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Osteoclastogenesis Inhibition : A study involving a related chlorophenoxy acetamide demonstrated strong inhibition of osteoclastogenesis, suggesting potential applications in osteoporosis treatment . The compound altered mRNA expression levels of osteoclast-specific markers and inhibited bone resorption activity.
  • Antibacterial Screening : Another study evaluated the antibacterial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, with lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

Data Summary Table

PropertyValue
Molecular FormulaC24H23ClN2O5S
Molecular Weight487.0 g/mol
IUPAC NameThis compound
Antimicrobial ActivitySignificant against various strains
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis in cancer cells

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